1-Chloro-2-iodo-4-nitrobenzene
Overview
Description
1-Chloro-2-iodo-4-nitrobenzene is an aromatic compound with the molecular formula C6H3ClINO2 It is characterized by the presence of chlorine, iodine, and nitro groups attached to a benzene ring
Scientific Research Applications
1-Chloro-2-iodo-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive compounds with therapeutic applications.
Mechanism of Action
Target of Action
The primary target of 1-Chloro-2-iodo-4-nitrobenzene is the aromatic ring of benzene derivatives . The compound interacts with the pi electrons in the aromatic ring, which are delocalized in six p orbitals above and below the plane of the benzene ring .
Mode of Action
This compound undergoes a nucleophilic aromatic substitution reaction . This reaction involves the replacement of one of the substituents in the aromatic ring by a nucleophile . The reaction mechanism is characterized by the initial addition of the nucleophile to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the nucleophilic aromatic substitution pathway . This pathway is initiated by the attack of a nucleophile on one of the aromatic-ring carbons, forming a negatively charged intermediate known as a Meisenheimer complex . The pathway is affected by the presence of strongly electron-attracting groups such as NO2 .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This occurs through a two-step mechanism involving the formation of a sigma-bond to the benzene ring by the electrophile, generating a positively charged intermediate, followed by the removal of a proton from this intermediate .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other chemical substances, temperature, and pH can affect the rate and extent of the nucleophilic aromatic substitution reaction . Additionally, the compound may form in the environment through the oxidation of synthetic aromatic amines or the reaction of nitrogen oxides in highly polluted air .
Safety and Hazards
Preparation Methods
1-Chloro-2-iodo-4-nitrobenzene can be synthesized through several methods. One common synthetic route involves the diazotization of 2-chloro-5-nitroaniline followed by iodination. The process typically involves the following steps :
Diazotization: 2-Chloro-5-nitroaniline is treated with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Iodination: The diazonium salt is then reacted with potassium iodide to introduce the iodine atom, resulting in the formation of this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Chloro-2-iodo-4-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing effects of the nitro group, which directs electrophiles to the ortho and para positions relative to the nitro group.
Nucleophilic Aromatic Substitution: The presence of the nitro group also makes the compound susceptible to nucleophilic aromatic substitution, where nucleophiles can replace the chlorine or iodine atoms under appropriate conditions.
Common reagents used in these reactions include halogens, acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
1-Chloro-2-iodo-4-nitrobenzene can be compared with other halogenated nitrobenzenes, such as:
1-Chloro-4-nitrobenzene: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
1-Iodo-2-nitrobenzene: Lacks the chlorine substituent, which affects its reactivity and the types of reactions it can undergo.
1-Bromo-2-chloro-4-nitrobenzene: Contains a bromine atom instead of iodine, leading to different reactivity patterns due to the differing electronegativities and sizes of the halogens.
The unique combination of chlorine, iodine, and nitro groups in this compound imparts distinct reactivity and versatility, making it valuable in various chemical applications.
Properties
IUPAC Name |
1-chloro-2-iodo-4-nitrobenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClINO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQLBMYYBHCMJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])I)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClINO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80310250 | |
Record name | 1-chloro-2-iodo-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80310250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.45 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74534-15-9 | |
Record name | 74534-15-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223078 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-chloro-2-iodo-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80310250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-3-iodonitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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